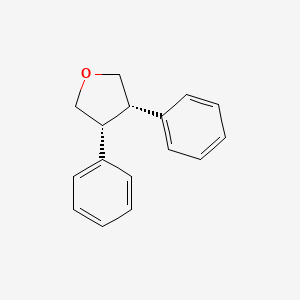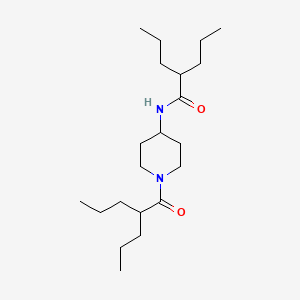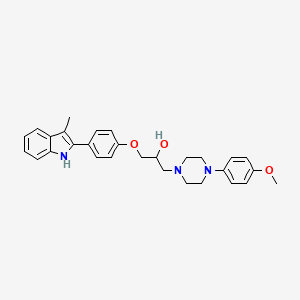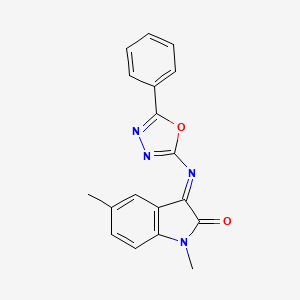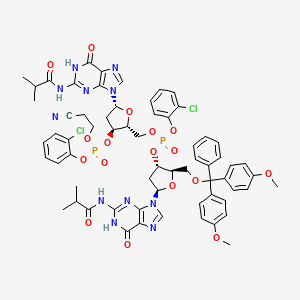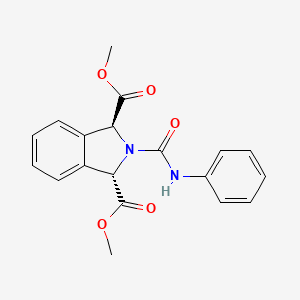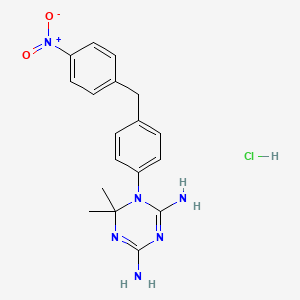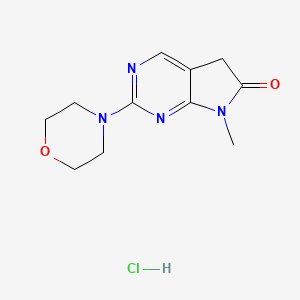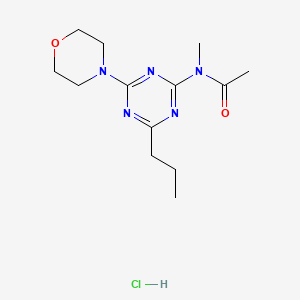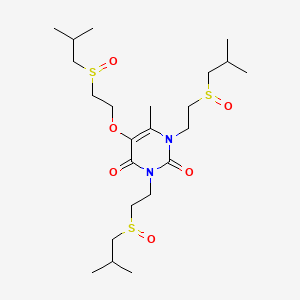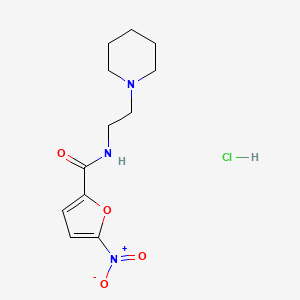
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C12H17N3O4·HCl. It is known for its unique structure, which includes a furan ring, a nitro group, and a piperidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Amidation: The nitro-furan compound is then reacted with an amine, such as 2-(1-piperidinyl)ethylamine, to form the corresponding amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group.
Amidation in Large Reactors: Conducting the amidation reaction in large-scale reactors with controlled temperature and pressure.
Purification and Crystallization: Purifying the product through crystallization and filtration techniques to obtain the monohydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the piperidine moiety.
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-Furancarboxamide, 5-amino-N-(2-(1-piperidinyl)ethyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-furamide: Similar structure but without the hydrochloride salt.
5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups and its monohydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
133628-35-0 |
|---|---|
Molekularformel |
C12H18ClN3O4 |
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
5-nitro-N-(2-piperidin-1-ylethyl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O4.ClH/c16-12(10-4-5-11(19-10)15(17)18)13-6-9-14-7-2-1-3-8-14;/h4-5H,1-3,6-9H2,(H,13,16);1H |
InChI-Schlüssel |
QVHMRHQOPLCEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



